molecular formula C23H42ClN3O8S2 B13768518 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) CAS No. 68123-35-3

1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)

Cat. No.: B13768518
CAS No.: 68123-35-3
M. Wt: 588.2 g/mol
InChI Key: QGOPIECIVBFRSD-UHFFFAOYSA-L
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Description

The compound “1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)” is a quaternary benzimidazolium salt characterized by a complex substitution pattern. Its core structure consists of a benzimidazole ring substituted at the 5-position with chlorine, the 3-position with an ethyl group, and the 2-position with a methyl group. A propyl chain bearing a triethylammonium group is attached to the 1-position of the benzimidazolium core, and the counterion is bis(ethyl sulfate). The ethyl sulfate counterion likely enhances water solubility compared to simpler anions like chloride or perchlorate .

Properties

CAS No.

68123-35-3

Molecular Formula

C23H42ClN3O8S2

Molecular Weight

588.2 g/mol

IUPAC Name

3-(5-chloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propyl-triethylazanium;ethyl sulfate

InChI

InChI=1S/C19H32ClN3.2C2H6O4S/c1-6-21-16(5)22(18-12-11-17(20)15-19(18)21)13-10-14-23(7-2,8-3)9-4;2*1-2-6-7(3,4)5/h11-12,15H,6-10,13-14H2,1-5H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2

InChI Key

QGOPIECIVBFRSD-UHFFFAOYSA-L

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)Cl)CCC[N+](CC)(CC)CC)C.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The synthesis of benzimidazole derivatives generally starts from o-phenylenediamine or its substituted analogs, which undergo condensation with carboxylic acids, aldehydes, or their derivatives to form the benzimidazole ring system.

  • A common method involves heating substituted o-phenylenediamine with carboxylic acids or their esters in high-boiling solvents such as nitrobenzene at temperatures ranging from 100°C to 200°C for extended periods (5–100 hours) to afford benzimidazole-5-carboxylic acid derivatives.

  • For example, 3,4-diaminobenzoic acid derivatives react with aldehydes under reflux in nitrobenzene to yield benzimidazole carboxylic acids, which can be further modified.

  • Alternative solvents such as methylene chloride, chloroform, DMF, or tetrahydrofuran (THF) are also used depending on the reactivity and solubility of intermediates.

Functionalization with Triethylammonio Propyl Group

  • The quaternization of the benzimidazole nitrogen with a 3-(triethylammonio)propyl substituent involves nucleophilic substitution reactions.

  • A typical approach is to react the benzimidazole derivative with a 3-chloropropyltriethylammonium salt or a suitable alkylating agent bearing the triethylammonio group under controlled conditions to achieve selective N-alkylation and quaternization.

  • This step converts the benzimidazole nitrogen into a positively charged benzimidazolium ion, essential for the compound's ionic character.

Formation of Bis(ethyl sulfate) Salt

  • The final salt formation is achieved by treating the quaternized benzimidazolium compound with ethyl sulfate anions.

  • This can be done by metathesis reactions where the chloride or other counterions are exchanged with ethyl sulfate ions in solution, typically by mixing with ethyl sulfate salts or through ion exchange resins.

  • The bis(ethyl sulfate) form indicates two ethyl sulfate anions balance the charge of the dicationic species or the quaternized cation.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials / Reagents Conditions / Solvents Notes / Yields References
1 Benzimidazole ring formation Substituted o-phenylenediamine + carboxylic acid/aldehyde Nitrobenzene, 100–200°C, 5–100 h High yield; extended heating required
2 Chlorination Benzimidazole intermediates or substituted anilines Electrophilic chlorination conditions Position selective chlorination
3 N-Alkylation (ethyl, methyl) Benzimidazole derivatives + alkyl halides/alkylating agents Organic base, solvents like THF, toluene Controlled alkylation to N-1 position
4 Quaternization with triethylammonio propyl Alkylating agent with triethylammonio group + benzimidazole derivative Mild heating, polar solvents Formation of benzimidazolium salt
5 Salt formation (bis(ethyl sulfate)) Quaternized benzimidazolium compound + ethyl sulfate salt Aqueous or alcoholic solution Ion exchange or metathesis

Chemical Reactions Analysis

1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ammonio groups, using nucleophiles such as amines and thiols.

Scientific Research Applications

1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including ring-opening redox amidation and Knoevenagel condensation.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of certain enzymes, making them useful in the treatment of diseases such as cancer and viral infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It can also inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound ID Core Structure Substituents (Position) Counterion/Functional Groups
Target Benzimidazolium 5-Cl, 3-Et, 2-Me, 1-(triethylammonio-propyl) Bis(ethyl sulfate)
4 Benzimidazole 2-(4-chlorobenzyl), 1-(dimethylaminopropyl) Hydrazine-1-carbothioamide
6 Benzimidazole 2-(4-chlorobenzyl), 1-(diethylaminoethyl) Hydrazine-1-carbothioamide

The triethylammonio-propyl group in the target compound introduces a permanent positive charge, distinguishing it from neutral benzimidazoles like those in . This ionic character may enhance interactions with biological targets or improve solubility in polar solvents .

Physicochemical Properties

Melting Points and Solubility :

  • However, analogous benzimidazolium salts typically exhibit higher melting points (>200°C) due to ionic interactions, compared to neutral benzimidazoles (e.g., 110–192°C in ) .
  • The bis(ethyl sulfate) counterion likely increases water solubility relative to compounds with hydrophobic substituents (e.g., 4-chlorobenzyl in Compound 4) .

Validation and Crystallographic Analysis

The structural characterization of similar compounds relies on techniques such as NMR, elemental analysis, and X-ray crystallography. Programs like SHELXL () are widely used for refining crystal structures, ensuring accuracy in bond lengths and angles . For the target compound, validation would require confirming the ionic pairing via mass spectrometry and elemental analysis, supplemented by single-crystal X-ray diffraction to resolve the triethylammonio-propyl and ethyl sulfate arrangement .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges associated with this benzimidazolium-based compound, and how can they be methodologically addressed?

  • Answer : The compound’s synthesis involves steric hindrance from the triethylammonio and ethyl sulfate groups, complicating alkylation and sulfonation steps. To optimize yield, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility during quaternization. Monitor intermediates via <sup>1</sup>H NMR to confirm substitution patterns and purity . Additionally, low-temperature crystallization (e.g., −20°C in ethanol/water mixtures) minimizes byproduct formation during sulfation .

Q. How should researchers characterize the compound’s structural and electronic properties for reproducibility?

  • Answer : Employ a multi-technique approach:

  • Mass spectrometry (HRMS) to verify molecular weight and counterion stoichiometry.
  • FT-IR to confirm sulfonate (S=O, ~1200 cm⁻¹) and benzimidazolium (C=N⁺, ~1630 cm⁻¹) functional groups.
  • Cyclic voltammetry to assess redox behavior, critical for applications in ionic liquids or electrochemical studies .
    • Computational tools (e.g., Gaussian) can model charge distribution and predict reactivity, aiding experimental validation .

Advanced Research Questions

Q. What experimental design principles apply when studying this compound’s reactivity in novel ionic liquid matrices?

  • Answer : Design matrix compatibility tests using polar aprotic solvents (e.g., DMF or acetonitrile) to evaluate ion mobility. Utilize Arrhenius plots to correlate temperature-dependent viscosity with ion dissociation efficiency. For mechanistic insights, track reaction intermediates via in situ Raman spectroscopy . Incorporate molecular dynamics simulations (e.g., LAMMPS) to model ionic interactions and predict phase behavior .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Answer : Conduct systematic solubility studies under controlled conditions (e.g., 25°C, inert atmosphere). Use Hansen solubility parameters to categorize solvent compatibility:

  • δd (dispersion) , δp (polar) , and δh (hydrogen bonding) values for solvents like DMSO, THF, and water.
  • Cross-validate results with UV-Vis spectroscopy to detect aggregation or solvatochromic shifts that may skew data . Publish raw datasets with metadata (e.g., humidity, purity grades) to enhance reproducibility .

Q. What advanced methodologies are recommended for studying its potential as a catalyst in asymmetric synthesis?

  • Answer :

  • Chiral HPLC or VCD (vibrational circular dichroism) to assess enantioselectivity in reaction products.
  • Kinetic isotope effects (KIE) to probe rate-determining steps in catalytic cycles.
  • DFT calculations (e.g., B3LYP/6-31G*) to map transition states and rationalize stereochemical outcomes .
    • Compare results with structurally analogous imidazolium salts to isolate electronic vs. steric contributions .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Answer :

  • Use Schlenk lines or gloveboxes to prevent moisture/oxygen ingress, which may degrade the compound.
  • Equip reactors with pressure-relief valves due to potential exothermic decomposition above 150°C.
  • Conduct TGA/DSC analyses to identify thermal stability thresholds before scaling reactions .

Q. How can interdisciplinary approaches enhance research on this compound’s applications in materials science?

  • Answer : Integrate:

  • CRDC subclass RDF2050112 : Reaction fundamentals to optimize reactor designs for continuous synthesis.
  • RDF2050108 : Process control algorithms (e.g., PID controllers) for real-time monitoring of byproducts.
  • Collaborate with computational chemists to apply ICReDD’s reaction path search methods , reducing trial-and-error experimentation .

Data Management and Reproducibility

Q. What frameworks ensure robust data management for studies involving this compound?

  • Answer :

  • Use ELN (Electronic Lab Notebook) systems with version control to track procedural adjustments.
  • Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, including solvent lot numbers and instrument calibration dates.
  • Leverage chemical software (e.g., ChemAxon) for automated data extraction and cross-platform compatibility .

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